S-(4-Nitrophenyl)-L-cysteine
Overview
Description
“S-(4-Nitrophenyl)-L-cysteine” is a compound that contains an L-cysteine amino acid attached to a 4-nitrophenyl group. L-cysteine is a semi-essential amino acid, and the 4-nitrophenyl group is a nitroaromatic compound that is often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “S-(4-Nitrophenyl)-L-cysteine” were not found, similar compounds have been synthesized through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “S-(4-Nitrophenyl)-L-cysteine” would likely include the characteristic structures of both L-cysteine (an amino acid with a thiol side chain) and 4-nitrophenyl (a phenyl ring with a nitro group at the 4-position) .Chemical Reactions Analysis
4-Nitrophenol, a compound structurally similar to a part of “S-(4-Nitrophenyl)-L-cysteine”, has been studied extensively in the context of reduction reactions .Scientific Research Applications
Radiofluorination of Biomolecules
- Field : Medicinal Chemistry
- Application : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules .
- Method : The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step .
- Results : PNP esters demonstrated superiority under direct radiofluorination conditions with favorable acylation kinetics .
Catalytic Reduction of 4-Nitrophenol
- Field : Nanostructured Materials
- Application : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .
- Method : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .
- Results : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Precursor in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : 4-(4-nitrophenyl)thiomorpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
- Method : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
- Results : The crystal and molecular structures of the title compound have been structurally characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .
Self-healing Mixed Matrix Membranes
- Field : Material Science
- Application : Self-healing mixed matrix membranes containing metal–organic frameworks .
- Method : A simple, efficient, and scalable in situ fabrication approach was used to prepare self-healing MMMs containing Zr (IV)-based MOFs .
- Results : The MMMs could undergo repeated self-healing with good retention of mechanical strength . In addition, the MMMs were catalytically active toward the degradation of the chemical warfare agent (CWA) simulant dimethyl-4-nitrophenyl phosphate (DMNP) with no change in activity after two damage-healing cycles .
Catalytic Reduction of 4-Nitrophenol by Nanostructured Materials
- Field : Nanotechnology
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials .
- Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents .
- Results : The reduction of 4-NP in presence of reducing agents by various NMs has been selected as model benchmark reaction to explore the catalytic activity and the properties of active nanomaterial are directly connected with parameters of these model reduction reaction .
Synthesis of 4-Thiomorpholinoaniline
- Field : Medicinal Chemistry
- Application : 4-(4-nitrophenyl)thiomorpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
- Method : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
- Results : The crystal and molecular structures of the title compound have been structurally characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMIOWSCOYJQOT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-Nitrophenyl)-L-cysteine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.